2-Nitro-7-propoxy-1-benzofuran
Description
Overview of the Benzofuran (B130515) Scaffold in Natural Products and Synthetic Chemistry Research
The benzofuran moiety is a recurring structural motif in a plethora of natural products isolated from various plant species. nih.gov These naturally occurring benzofurans often exhibit significant biological effects, which has inspired chemists to explore this scaffold further. Notable examples of natural products containing the benzofuran ring system include Ailanthoidol, which has shown potential in cancer research. nih.gov
The inherent biological relevance of the benzofuran core has spurred extensive research in synthetic chemistry to create novel derivatives with enhanced or new activities. organic-chemistry.org The development of efficient and regioselective synthetic methods for the construction and functionalization of the benzofuran ring is an active area of investigation, enabling the generation of diverse libraries of compounds for biological screening. organic-chemistry.org
Broad Spectrum of Investigated Biological Activities Associated with Benzofuran Derivatives
The privileged nature of the benzofuran scaffold is evident from the wide array of biological activities exhibited by its derivatives. nih.govmedcraveonline.com Extensive research has demonstrated that compounds containing this heterocyclic system can interact with various biological targets, leading to a range of pharmacological effects. nih.govmedcraveonline.com
The following interactive table summarizes some of the key biological activities that have been investigated for various benzofuran derivatives, showcasing the therapeutic potential of this chemical class.
| Biological Activity | Description | Key Findings from Research |
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Certain benzofuran derivatives have shown potent activity against various cancer cell lines, including liver and breast cancer. researchgate.netnih.gov |
| Antimicrobial | Activity against pathogenic bacteria and fungi. | A number of synthetic benzofurans have demonstrated significant antibacterial and antifungal properties. medcraveonline.com |
| Anti-inflammatory | Reduction of inflammation through various mechanisms. | Some benzofuran-containing compounds have been identified as potent anti-inflammatory agents. medcraveonline.com |
| Antiviral | Inhibition of viral replication. | Research has indicated that certain benzofuran derivatives possess antiviral activity, including against HIV. medcraveonline.com |
| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. | The benzofuran scaffold has been incorporated into molecules with significant antioxidant potential. nih.gov |
| Neuroprotective | Protection of nerve cells from damage. | Derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov |
This table is for illustrative purposes and the activities are not specific to 2-Nitro-7-propoxy-1-benzofuran unless otherwise stated.
Rationale for Academic Investigation of Substituted Benzofurans, with Specific Emphasis on this compound
While a vast number of benzofuran derivatives have been synthesized and evaluated, the specific compound This compound remains a subject of academic interest for several compelling reasons. The rationale for its investigation lies in the unique combination of its substituents and their potential to modulate the biological and physicochemical properties of the benzofuran core.
The presence of a nitro group at the 2-position is of particular significance. Nitroaromatic compounds are known to be bio-reducible and can participate in a variety of biological processes. In some contexts, the nitro group can be a crucial pharmacophore, contributing to the mechanism of action of certain drugs. For instance, nitrofurans are a class of antibacterial agents. The electron-withdrawing nature of the nitro group can also significantly influence the electronic properties of the benzofuran ring system, potentially affecting its interaction with biological targets.
The propoxy group at the 7-position introduces a lipophilic alkyl chain. The nature and position of alkoxy substituents on the benzofuran ring have been shown to be important for various biological activities. For example, studies on other 7-alkoxybenzofuran derivatives have explored their potential as PDE4 inhibitors with hepatoprotective activity. The propoxy group in this compound could influence the compound's solubility, membrane permeability, and metabolic stability, all of which are critical parameters for drug development.
The specific combination of a 2-nitro and a 7-propoxy substituent on the benzofuran scaffold is not extensively documented in publicly available research, making it a novel area for exploration. The synthesis of this compound would likely involve the nitration of a 7-propoxy-1-benzofuran precursor or the propylation of a 2-nitro-7-hydroxy-1-benzofuran intermediate. The investigation of its chemical properties and a thorough evaluation of its biological activity profile could reveal new insights into the structure-activity relationships of substituted benzofurans and potentially lead to the discovery of new lead compounds for therapeutic applications.
Structure
3D Structure
Properties
CAS No. |
56897-24-6 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-nitro-7-propoxy-1-benzofuran |
InChI |
InChI=1S/C11H11NO4/c1-2-6-15-9-5-3-4-8-7-10(12(13)14)16-11(8)9/h3-5,7H,2,6H2,1H3 |
InChI Key |
SIJHFWDVSRULQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 Nitro 7 Propoxy 1 Benzofuran Derivatives
Fundamental Principles Governing Benzofuran (B130515) SAR
The biological activity of benzofuran derivatives is not inherent to the core structure alone but is profoundly influenced by the substituents attached to it. nih.gov SAR studies have revealed that modifications at positions C2, C5, and C7 are particularly critical in determining the potency and selectivity of these compounds. nih.govnih.gov The introduction of different functional groups at these positions can alter the molecule's electronic properties, lipophilicity, steric profile, and ability to form specific interactions with biological targets. mdpi.commdpi.com
For instance, early SAR studies identified that ester or heterocyclic ring substitutions at the C-2 position were crucial for the cytotoxic activity of certain benzofuran derivatives. nih.govmdpi.com Similarly, the addition of halogen atoms to the benzofuran ring has been shown to significantly increase anticancer activities, likely due to the formation of halogen bonds that enhance binding affinity. nih.govmdpi.com The presence of a hydrogen bond donor, such as a hydroxyl group, at the C7 position can also add to the pharmacophore's interactions and improve biological activity. nih.gov These fundamental principles provide a framework for understanding the specific contributions of the nitro and propoxy groups in the title compound.
Positional and Electronic Influence of the Nitro Group at Position 2 on Investigated Biological Activities
The placement of a nitro (NO₂) group at the C2 position of the benzofuran ring has significant electronic and functional consequences. The nitro group is a potent electron-withdrawing group, which can substantially alter the electron density distribution across the entire heterocyclic system. This electronic modification can influence the molecule's reactivity and its ability to participate in key interactions, such as π-π stacking or hydrogen bonding with target biomolecules.
Research has shown that the presence of a nitro group can significantly enhance the biological activity of certain benzofuran analogs. nih.gov In one study, a nitro-containing compound demonstrated boosted activity by affecting the melting temperature of DNA in Ehrlich ascites carcinoma (EAC) cells. nih.gov Furthermore, SAR studies on antimicrobial agents have revealed that the introduction of electron-withdrawing substituents, such as a nitro group, on the benzofuran ring can enhance antibacterial potential. rsc.org This suggests that the C2-nitro substitution is a key determinant of the molecule's efficacy, likely by modulating its interaction with cellular targets like DNA or specific enzymes.
Conformational and Stereochemical Implications of the Propoxy Group at Position 7
The propoxy group (–O–CH₂CH₂CH₃) at the C7 position primarily influences the molecule's steric and lipophilic characteristics. Unlike a smaller methoxy (B1213986) group or a hydrogen-bonding hydroxyl group, the three-carbon propoxy chain adds significant bulk and flexibility. The conformational freedom of the propyl chain allows it to adopt various spatial orientations, which can be critical for achieving an optimal fit within the binding pocket of a biological target.
Impact of Varying Alkoxy Chain Lengths and Substitutions on Biological Efficacy and Selectivity
The length and structure of the alkoxy chain at the C7 position are critical parameters for optimizing biological activity. Modifying the chain from a methoxy (–OCH₃) to an ethoxy (–OCH₂CH₃) and then to a propoxy group alters the balance between solubility, lipophilicity, and steric hindrance. Research on related compounds has demonstrated that varying the length of an alkane linker can have a direct impact on biological activity, with some studies noting a decrease in potency with shorter linkers. nih.gov
This principle suggests that an optimal chain length exists for maximizing efficacy. A chain that is too short may not effectively occupy a hydrophobic pocket, while one that is too long may introduce steric clashes or excessive lipophilicity, hindering solubility and bioavailability. Selectivity can also be tuned, as different isoforms of a target enzyme or receptor may have subtly different binding site topographies, favoring an alkoxy chain of a specific length.
Table 1: Illustrative Impact of Alkoxy Chain Length at C7 on Biological Activity This table is based on established SAR principles and is for illustrative purposes.
| Compound | C7 Substituent | Chain Length | Relative Potency (Hypothetical) | Key Feature |
|---|---|---|---|---|
| Analog 1 | Methoxy (-OCH₃) | 1 Carbon | Moderate | Minimal steric hindrance. |
| Analog 2 | Ethoxy (-OCH₂CH₃) | 2 Carbons | High | Balanced lipophilicity and size. |
| 2-Nitro-7-propoxy-1-benzofuran | Propoxy (-O(CH₂)₂CH₃) | 3 Carbons | Optimal | Enhanced hydrophobic interactions. |
| Analog 4 | Butoxy (-O(CH₂)₃CH₃) | 4 Carbons | Moderate-Low | Potential for steric clash; increased lipophilicity may reduce solubility. |
Rational Design Strategies Based on SAR Insights for Novel Benzofuran Analogs
The SAR data gathered for this compound and related analogs provide a roadmap for the rational design of new, potentially more effective therapeutic agents. nih.govnih.gov A key strategy involves leveraging the synergistic effects of beneficial substituents while minimizing negative attributes.
Based on the available insights, a rational design approach would:
Retain the Core Scaffold: The benzofuran nucleus serves as the essential framework for biological activity. nih.govnih.gov
Maintain the C2-Nitro Group: The strong electron-withdrawing nature of the nitro group at position 2 appears crucial for high potency. nih.govrsc.org
Optimize the C7-Alkoxy Chain: Systematically synthesize analogs with varying alkoxy chain lengths (e.g., ethoxy, isopropoxy, butoxy) at position 7 to fine-tune the interaction with the target's hydrophobic pocket and optimize the lipophilicity-solubility balance. nih.gov
Explore Other Positions: Introduce small, well-chosen substituents at other positions, such as a halogen at C5, which is known to enhance activity through halogen bonding, to further improve binding affinity and efficacy. nih.gov
By combining these strategies, medicinal chemists can create focused libraries of novel benzofuran analogs with a higher probability of success, tailored to achieve enhanced potency, better selectivity, and improved pharmacological profiles. nih.gov
Comparative SAR Analysis with Other Benzofuran Substitution Patterns
The specific "2-nitro, 7-propoxy" substitution pattern confers a distinct biological profile that can be better understood by comparing it to other arrangements on the benzofuran core. The location and nature of substituents are critical determinants of activity. nih.govmdpi.com
For example:
Halogen at C5: A common modification involves placing a halogen (e.g., chlorine, bromine) at the C5 position. This has been shown to significantly increase anticancer activity, an effect attributed to the halogen's ability to form favorable "halogen bonds" and enhance hydrophobic interactions. nih.govmdpi.com
Methoxy Group Position: The placement of even a simple methoxy group is critical. Studies have shown that for certain antiproliferative activities, a methoxy group at the C6 position results in greater potency compared to an analog with the same group at the C7 position. nih.gov This highlights the high degree of spatial sensitivity within the target's binding site.
Substituents at C3: While C2 is a common site for modification, introducing groups at C3 can also modulate activity. For instance, adding a methyl group at C3 has been shown to significantly increase antiproliferative activity against certain cell lines. nih.gov
This comparative analysis underscores that while the 2-nitro-7-propoxy pattern is effective, other patterns may offer advantages for different biological targets. The optimal substitution pattern is highly dependent on the specific therapeutic goal.
Table 2: Comparative Analysis of Different Benzofuran Substitution Patterns
| Substitution Pattern | Key Substituents | Primary SAR Contribution | Associated Activity (Example) |
|---|---|---|---|
| Pattern A (Title Compound) | 2-Nitro, 7-Propoxy | Electron-withdrawing effect (C2) and hydrophobic interaction (C7). nih.govrsc.org | Anticancer, Antimicrobial. nih.govrsc.org |
| Pattern B | 5-Halogen | Halogen bonding and hydrophobicity. nih.govmdpi.com | Anticancer. nih.gov |
| Pattern C | 6-Methoxy, 3-Methyl | Specific steric and electronic placement for optimal fit. nih.gov | Antiproliferative. nih.gov |
| Pattern D | 2-Ester/Heterocycle | Hydrogen bonding and polar interactions. nih.govnih.gov | Cytotoxic. nih.govnih.gov |
Mechanistic Insights into the Biological Actions of 2 Nitro 7 Propoxy 1 Benzofuran and Analogs
Identification and Characterization of Molecular Targets
The biological activity of benzofuran (B130515) derivatives stems from their ability to interact with a diverse array of molecular targets. Research has identified several key proteins, enzymes, and even nucleic acids that are bound and modulated by these compounds.
Analogs of 2-Nitro-7-propoxy-1-benzofuran have been shown to target multiple enzymes involved in cancer progression and cellular signaling. One class of benzofuran derivatives directly binds to and inhibits the kinase activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) , a central regulator of cell growth and proliferation. nih.gov Other identified enzyme targets include:
Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of this negative regulator of the insulin (B600854) receptor signaling system is a key strategy for treating type 2 diabetes. nih.gov
PI3K and VEGFR-2: Certain benzofuran hybrids have been designed as dual inhibitors of these two key enzymes in cancer signaling pathways. nih.gov
Src and ZAP-70 kinases: These are critical enzymes in cellular signaling pathways that have been identified as targets for benzofuran derivatives. nih.gov
Urokinase-type plasminogen activator (uPA): This enzyme is involved in cancer invasion and metastasis and is inhibited by amiloride-benzofuran derivatives. nih.gov
Other Enzymes: A variety of other enzymes are also targeted, including carbonic anhydrase, tyrosinase, topoisomerase I, and farnesyl transferase. rsc.org
Beyond enzymes, benzofuran analogs have been found to bind to specific receptors and transport proteins. For instance, the derivative Bufuralol is a known β-adrenergic blocker with affinity for β1- and β2-adrenergic receptors . nih.gov Another analog has shown affinity for the serotonin (B10506) 5-HT2 receptor . In the context of transport and bioavailability, benzofuran derivatives have been shown to bind to plasma proteins like transthyretin (TTR) and serum albumins , which can act as carriers for these compounds in the bloodstream. nih.govnih.gov
Furthermore, some benzofuran derivatives exert their effects by directly interacting with nucleic acids. Studies have demonstrated that these compounds can intercalate into or otherwise bind to DNA , which can inhibit processes like DNA replication and transcription, contributing to their cytotoxic effects against cancer cells. nih.gov
Elucidation of Cellular Signaling Pathways Modulated by Benzofuran Derivatives
By interacting with their molecular targets, benzofuran derivatives can significantly modulate key cellular signaling pathways that govern cell fate. The inhibition of enzymes like PI3K, Akt, and mTOR by these compounds leads to the downregulation of the PI3K/Akt/mTOR signaling pathway . nih.govnih.gov This pathway is frequently overactive in cancer, and its inhibition can suppress tumor growth and induce apoptosis.
Another critical pathway affected is the hypoxia-inducible factor (HIF-1) pathway . A benzene-sulfonamide-based benzofuran derivative was specifically designed to inhibit this pathway, which is crucial for the survival and proliferation of cancer cells in low-oxygen environments. nih.gov By inhibiting PTP1B, benzofuran analogs can also positively modulate the insulin receptor signaling system , which has therapeutic implications for diabetes. nih.gov The dual inhibition of PI3K and VEGFR-2 by certain hybrids highlights a multi-targeted approach to disrupting cancer-related signaling networks. nih.gov
Enzyme Kinetic Studies and Inhibition Mechanisms
Enzyme kinetic studies have provided quantitative insights into the potency and mechanism of inhibition for various benzofuran derivatives. These studies are crucial for understanding the structure-activity relationships and for optimizing lead compounds.
For example, novel benzofuran/benzothiophene biphenyls were identified as potent inhibitors of PTP1B, with the most active compounds exhibiting IC₅₀ values in the range of 20–50 nM. nih.gov In another study, a benzofuranyl thiosemicarbazone derivative (compound 8) was shown to be a dual inhibitor, potently targeting PI3K with an IC₅₀ of 2.21 nM and VEGFR-2 with an IC₅₀ of 68 nM. nih.gov The addition of a fluorine atom to an amiloride-benzofuran derivative resulted in a twofold increase in potency against urokinase-type plasminogen activator (uPA), with a Ki of 88 nM. nih.gov
These quantitative data are essential for comparing the efficacy of different analogs and understanding how specific structural modifications influence their inhibitory activity.
Table 1: Enzyme Inhibition Data for Selected Benzofuran Derivatives
| Derivative Class | Target Enzyme | Inhibition Value | Reference |
|---|---|---|---|
| Benzofuran/Benzothiophene Biphenyls | PTP1B | IC₅₀ = 20-50 nM | nih.gov |
| Benzofuranyl Thiosemicarbazone (Compound 8) | PI3K | IC₅₀ = 2.21 nM | nih.gov |
| Benzofuranyl Thiosemicarbazone (Compound 8) | VEGFR-2 | IC₅₀ = 68 nM | nih.gov |
| Fluorinated Amiloride-Benzofuran | uPA | Kᵢ = 88 nM | nih.gov |
Receptor Binding Affinity and Ligand-Receptor Interaction Analysis
The affinity with which a benzofuran derivative binds to its receptor or target protein is a key determinant of its biological effect. Quantitative binding assays and computational modeling have been employed to characterize these interactions.
A study on 4-nitrophenyl-functionalized benzofurans revealed differing affinities for bovine serum albumin (BSA). nih.gov The monofuran derivative (BF1) showed a significantly higher affinity (kD = 28.4 ± 10.1 nM) compared to the difuran derivative (BDF1) (kD = 142.4 ± 64.6 nM). nih.gov Molecular docking studies suggested that BF1 binds to the interior of the protein, while BDF1 binds more to the surface. nih.gov
In the case of benziodarone (B1666584) analogues binding to transthyretin (TTR), X-ray crystallography revealed that the benzofuran ring is situated in the inner binding pocket. nih.gov These structural studies also highlighted the importance of specific substituents; for example, a chlorine atom at the 4-position of the benzofuran ring was shown to be critical for potent binding. nih.gov For psychotropic analogs, a benzofuran derivative showed an affinity (Ki) of 388 nM for the serotonin 5-HT2 receptor.
Table 2: Binding Affinity Data for Selected Benzofuran Derivatives
| Derivative | Target Protein/Receptor | Binding Affinity | Reference |
|---|---|---|---|
| 4-Nitrophenyl-benzofuran (BF1) | Bovine Serum Albumin | kD = 28.4 ± 10.1 nM | nih.gov |
| 4-Nitrophenyl-benzodifuran (BDF1) | Bovine Serum Albumin | kD = 142.4 ± 64.6 nM | nih.gov |
| Psychotropic Benzofuran Analog | Serotonin 5-HT₂ Receptor | Kᵢ = 388 nM |
Investigations into Cellular Permeation and Intracellular Distribution in Preclinical Models
For a compound to interact with intracellular targets, it must first permeate the cell membrane. Detailed studies on the specific mechanisms of cellular uptake and the subsequent intracellular distribution for this compound and its analogs are not extensively documented in publicly available literature. However, the observed intracellular effects presuppose that these compounds can cross the plasma membrane.
Studies on psychotropic benzofuran derivatives in isolated rat hepatocytes have shown that the compounds enter the cells and are metabolized, leading to mitochondrial dysfunction. This indicates effective cellular permeation in this preclinical model. Furthermore, it has been hypothesized that the aggressive nutrient uptake by tumor cells may facilitate a higher intracellular concentration of certain benzofuran lignans (B1203133) compared to normal primary cells, though the precise transporters or mechanisms have not been elucidated. nih.gov The synthesis of derivatives with modified lipophilicity to improve solubility also indirectly points to the importance of physicochemical properties for cellular permeation. nih.gov Further research is required to fully characterize the transport mechanisms (e.g., passive diffusion, carrier-mediated transport) and the subcellular localization of these compounds.
Analysis of Downstream Biological Effects at the Cellular and Subcellular Levels
The modulation of molecular targets and signaling pathways by benzofuran derivatives culminates in a range of downstream biological effects at both the cellular and subcellular levels. A predominant effect reported for many analogs is cytotoxicity against various cancer cell lines. nih.govnih.gov
One of the key cellular outcomes is the induction of apoptosis , or programmed cell death. The activity of caspases 3/7, which are key executioners of apoptosis, is significantly increased in the presence of certain benzofurans. nih.gov This is often coupled with cell cycle arrest . Depending on the specific derivative and cell type, benzofurans have been shown to cause cells to accumulate in the G1/S phase or the G2/M phase of the cell cycle, thereby preventing cell division. nih.govnih.gov For example, one derivative was found to arrest HeLa cells in the G1/S phase, while another caused G2/M arrest through the disruption of mitotic spindle formation. nih.govnih.gov
At the subcellular level, mitochondria have been identified as key targets. Psychotropic benzofuran analogs were shown to induce significant mitochondrial dysfunction in rat hepatocytes. nih.gov This included a loss of mitochondrial membrane potential, depletion of cellular ATP, and induction of mitochondrial swelling, all of which are hallmarks of mitochondrially-mediated apoptosis. nih.gov Another observed subcellular effect is the alteration of protein structure; one benzofuran derivative was found to change the secondary structure of albumin, promoting its oligomerization. nih.gov
Computational Chemistry and in Silico Modeling of 2 Nitro 7 Propoxy 1 Benzofuran
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. physchemres.orgresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
For 2-Nitro-7-propoxy-1-benzofuran, DFT calculations would be employed to optimize its three-dimensional geometry to a minimum energy state. From this optimized structure, a wealth of electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO pertains to its ability to accept electrons. The difference between these two, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap generally suggests higher reactivity.
In studies of related benzofuran (B130515) derivatives, these quantum chemical descriptors have been successfully used to predict reactivity and reaction mechanisms. For instance, QM analyses were used to assess the regioselectivity of cyclization reactions in benzofuran synthesis by examining the properties of reaction intermediates. wuxiapptec.com Similarly, for 2-phenylbenzofuran, DFT methods were used to calculate its stable conformation and electronic properties, which showed good agreement with experimental data. physchemres.org
Table 1: Example of Predicted Quantum Chemical Properties for a Benzofuran Derivative This table is illustrative and shows the type of data generated from quantum chemical calculations.
| Parameter | Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Electron-donating capacity |
| ELUMO | -2.1 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity, stability |
| Dipole Moment | 3.2 D | Molecular polarity |
| Ionization Potential | 7.0 eV | Energy required to remove an electron |
Molecular Docking Studies for Ligand-Target Recognition and Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein or enzyme). This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
The process involves placing the 3D structure of the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower binding energy score indicates a more favorable and stable interaction. Studies on various benzofuran scaffolds have used docking to identify potent inhibitors for a range of biological targets. For example, benzofuran-1,3,4-oxadiazole derivatives were screened against the Mycobacterium tuberculosis Pks13 enzyme, with the best compounds showing binding affinities comparable to or better than standard inhibitors. nih.gov In another study, docking was used to understand how 7-nitro-2,1,3-benzoxadiazole derivatives inhibit glutathione (B108866) S-transferases, revealing that the ligand binds to the active site and forms a stable complex. nih.gov
For this compound, a docking campaign would involve screening it against a panel of known drug targets to generate hypotheses about its potential mechanism of action.
Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the conformational flexibility of the ligand and the stability of the protein-ligand complex in a simulated physiological environment. rsc.org
For a complex of this compound bound to a target protein identified through docking, an MD simulation could be run for hundreds of nanoseconds. The stability of the interaction would be analyzed by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand, and the number of hydrogen bonds formed over time. nih.gov Such simulations have been used to confirm the stability of benzofuran derivatives in the active sites of enzymes like Mtb Pks13, supporting the initial docking results. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aimspress.com To develop a QSAR model for a class of compounds including this compound, one would need a dataset of structurally similar benzofuran derivatives with experimentally measured biological activity (e.g., IC50 values).
For each compound, a set of molecular descriptors (physicochemical, topological, electronic, etc.) is calculated. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates a subset of these descriptors with the observed activity. physchemres.orgresearchgate.net
A statistically significant QSAR model was developed for a series of benzofuran-based vasodilators, which successfully described their bioactivity. researchgate.net Similarly, QSAR studies on nitrofuran analogues helped identify key structural features essential for their antitubercular activity. aimspress.com Such a model, once validated, could predict the activity of new or untested compounds like this compound.
Virtual Screening Methodologies for the Discovery of Novel Benzofuran Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done using either ligand-based or structure-based methods.
Structure-based virtual screening would use the 3D structure of a target protein to dock thousands or millions of compounds from a database, ranking them by their predicted binding affinity. Ligand-based methods, such as pharmacophore modeling, use the known structural features of active molecules to search for others that share the same essential characteristics. mdpi.com These approaches have been successfully applied to discover novel benzofuran-based inhibitors for targets like the hepatitis C virus (HCV) NS5B polymerase and 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comnih.gov
In Silico Prediction of Potential Biological Activities and Drug-Likeness (excluding ADME)
Before a compound is synthesized, its potential as a drug candidate can be assessed using in silico predictions of its biological activity and drug-likeness. Drug-likeness is evaluated based on a compound's physicochemical properties to determine if it is similar to known drugs. The most famous set of rules is Lipinski's Rule of Five, which assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Various studies on benzofuran derivatives have shown that they often possess favorable drug-like properties, adhering to rules like Lipinski's and showing good bioavailability scores. nih.govresearchgate.net Beyond simple rules, machine learning models trained on large bioactivity databases can predict the probability of a molecule being active against various target classes. nih.gov For this compound, these predictive tools would provide a preliminary assessment of its potential as a therapeutic agent.
Table 2: Example of Predicted Drug-Likeness Properties for this compound This table is illustrative and based on general properties of similar scaffolds.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | ~221 g/mol | ≤ 500 | Yes |
| logP (Lipophilicity) | ~2.8 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (O atoms) | ≤ 10 | Yes |
Investigated Biological Activities and Preclinical Research Applications
Anticancer Research Applications of Benzofuran (B130515) Derivatives and Specific Analogs
The quest for novel and effective anticancer agents has led researchers to explore the potential of benzofuran derivatives. rsc.orgnih.gov Numerous studies have demonstrated the cytotoxic and antiproliferative effects of this class of compounds against various cancer cell lines. nih.govnih.gov The anticancer activity of benzofuran derivatives is often influenced by the nature and position of substituents on the benzofuran ring. nih.gov For instance, the presence of a nitro group has been shown to significantly enhance the anticancer activity of some benzofuran analogs. nih.gov
In Vitro Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines
A significant body of research has focused on the in vitro evaluation of benzofuran derivatives against a panel of human cancer cell lines. These studies are instrumental in identifying promising lead compounds for further development. For example, certain benzofuran-isatin conjugates have displayed potent and selective antiproliferative action towards colorectal adenocarcinoma (HT29) and metastatic colorectal cancer (SW620) cell lines.
Some halogenated derivatives of benzofuran have also shown remarkable cytotoxic activity. One such compound, with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring, exhibited significant cytotoxicity against K562 and HL60 leukemia cells, with IC50 values of 5 μM and 0.1 μM, respectively. nih.gov This highlights the critical role that specific substitutions play in the biological activity of these compounds. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Benzofuran Derivatives
| Compound/Analog | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Brominated Benzofuran Derivative | K562 (Leukemia) | 5 |
| Brominated Benzofuran Derivative | HL60 (Leukemia) | 0.1 |
Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction, Cell Cycle Arrest)
Understanding the mechanism of action is a critical aspect of anticancer drug discovery. Research into benzofuran derivatives has revealed their ability to induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest.
For instance, a novel benzofuran-isatin conjugate was found to induce apoptosis in a dose-dependent manner in SW620 cells. Further investigation into its anticancer effects on both HT29 and SW620 cell lines revealed an association with the upregulation of the tumor suppressor p53. This compound also led to cell cycle arrest at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells.
The induction of apoptosis by benzofuran derivatives can be mediated through the modulation of key regulatory proteins. Studies have shown that some of these compounds can downregulate the anti-apoptotic protein Bcl-xl, while upregulating pro-apoptotic proteins like Bax and cytochrome c. This suggests the involvement of the mitochondria-dependent apoptosis pathway.
Impact on Tubulin Polymerization and Other Cellular Processes
Microtubules, dynamic polymers of tubulin, are essential for various cellular processes, including cell division, making them an attractive target for anticancer therapies. A number of small molecules, including certain benzofuran derivatives, have been identified as inhibitors of tubulin polymerization. These agents can disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.
A class of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives has been synthesized and evaluated for their ability to inhibit tubulin polymerization. One of the most promising compounds in this series, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, was found to inhibit cancer cell growth at nanomolar concentrations and interact strongly with tubulin by binding to the colchicine (B1669291) site.
Antimicrobial Research Focus: Antibacterial, Antifungal, Antiviral, and Antiparasitic Potential
Beyond their anticancer properties, benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiparasitic effects. medcraveonline.comnih.govphytojournal.com The versatile nature of the benzofuran scaffold allows for chemical modifications that can lead to compounds with potent activity against various pathogens. nih.gov
Spectrum of Activity Against Bacterial Strains (Gram-positive and Gram-negative)
Numerous studies have investigated the antibacterial potential of benzofuran derivatives against both Gram-positive and Gram-negative bacteria. The inhibitory activity of these compounds can vary significantly based on their structural features.
For example, a series of 1-(thiazol-2-yl)pyrazoline derivatives of benzofuran showed higher inhibitory activity against Gram-negative bacteria compared to Gram-positive bacteria. nih.gov In another study, thirteen 2-methylbenzofurans were synthesized and their antibacterial activity was investigated. 2-Methyl-3-nitrobenzofuran and its analogs with various substituents were found to be bacteriostatic, with a spectrum of activity similar to nitrofurazone.
Table 2: Antibacterial Activity of Selected Benzofuran Derivatives
| Compound/Analog | Bacterial Strain | Activity |
|---|---|---|
| 1-(Thiazol-2-yl)pyrazoline Benzofuran Derivative | Gram-negative bacteria | High |
| 1-(Thiazol-2-yl)pyrazoline Benzofuran Derivative | Gram-positive bacteria | Good |
| 2-Methyl-3-nitrobenzofuran and analogs | Various bacteria | Bacteriostatic |
Efficacy Against Fungal Pathogens
The emergence of fungal infections and the rise of antifungal resistance have necessitated the search for new antifungal agents. Benzofuran derivatives have emerged as a promising class of compounds with significant antifungal activity. nih.govphytojournal.com
In one study, the antifungal activity of benzofuran-5-ol (B79771) derivatives was evaluated, and some compounds were found to have activity superior or comparable to the standard drug 5-fluorocytosine. nih.gov These compounds completely inhibited the growth of all tested fungal species at MIC levels ranging from 1.6 to 12.5 μg/mL. nih.gov Another series of benzofuran derivatives containing coumarin (B35378) and pyridine (B92270) rings showed antifungal activity against Aspergillus fumigatus and Penicillium wortmanni. nih.gov
Studies on Antiviral and Antiparasitic Activities
No studies specifically investigating the antiviral or antiparasitic activities of 2-Nitro-7-propoxy-1-benzofuran were found in the reviewed scientific literature. Research in this area has been conducted on other benzofuran derivatives, such as those evaluated against respiratory syncytial virus, influenza A virus, and various parasites like Leishmania and Plasmodium species. nih.govnih.govnih.gov
Anti-inflammatory and Immunomodulatory Investigations
There is no available research data on the anti-inflammatory or immunomodulatory effects of this compound. Studies on other benzofuran compounds have shown inhibition of inflammatory markers like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), but these findings are not directly applicable to the subject compound. bohrium.commdpi.comnih.govnih.gov
Neurobiological Research and Neuroprotective Potential
Specific neurobiological or neuroprotective studies on this compound have not been published. The neuroprotective potential of the benzofuran scaffold has been explored through other derivatives, with investigations into effects on excitotoxicity and neuroinflammation in models of neurodegenerative diseases. nih.govnih.gov
Antioxidant Activity Studies
The antioxidant capacity of this compound has not been evaluated in the available literature. While many natural and synthetic benzofurans are recognized for their antioxidant properties, often attributed to their ability to scavenge free radicals, specific experimental data for this compound is absent. nih.govresearchgate.net
Exploration of Other Pharmacological Activities (e.g., Antihyperglycemic, Analgesic, Anticonvulsant)
No pharmacological data regarding the antihyperglycemic, analgesic, or anticonvulsant potential of this compound could be located. Research into these activities has been performed on different sets of benzofuran derivatives, showing, for example, glucose uptake stimulation or pain response inhibition in preclinical models. bohrium.comnih.govmedcraveonline.com
Advanced Research Methodologies and Future Directions
Application of Omics Technologies (e.g., Transcriptomics, Proteomics) for Comprehensive Biological Profiling
The biological impact of a novel compound is rarely limited to a single target. Omics technologies offer a holistic view of the global changes occurring within a biological system upon exposure to a substance like 2-Nitro-7-propoxy-1-benzofuran.
Transcriptomics , the study of the complete set of RNA transcripts, can reveal which genes are up- or down-regulated in response to the compound. This provides insights into the cellular pathways that are modulated. For instance, if this compound has anti-inflammatory properties, a transcriptomic analysis might show decreased expression of genes encoding pro-inflammatory cytokines.
Proteomics , the large-scale study of proteins, complements transcriptomics by providing a more direct measure of functional molecules in the cell. It can identify changes in protein expression levels, post-translational modifications, and protein-protein interactions. For example, a proteomic study could reveal that this compound treatment leads to the phosphorylation or dephosphorylation of key signaling proteins, thereby altering their activity.
A combined transcriptomic and proteomic approach was utilized to assess the biological responses of HepG2 cells to chemical exposure, demonstrating the power of these methods to identify key biological processes affected, such as lipid metabolism and cellular stress responses. researchgate.net Such an approach for this compound would provide a comprehensive safety and activity profile.
Hypothetical Omics Data for this compound:
| Technology | Potential Finding | Implication |
| Transcriptomics (RNA-Seq) | Upregulation of NRF2-responsive genes (e.g., HMOX1, NQO1) | Suggests activation of the antioxidant response pathway. |
| Proteomics (Mass Spec) | Increased abundance of apoptosis-related proteins (e.g., Caspase-3, BAX) | Indicates a potential pro-apoptotic effect in cancer cells. |
| Phosphoproteomics | Altered phosphorylation status of MAP kinase pathway proteins | Suggests modulation of key signaling cascades involved in cell proliferation and stress response. |
Advanced Imaging Techniques for Cellular and Molecular Interactions
Visualizing the subcellular localization and dynamic interactions of this compound is crucial for understanding its mechanism of action. Advanced imaging techniques provide the necessary spatial and temporal resolution for such investigations.
Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for obtaining high-resolution, three-dimensional images of cells. springernature.comnih.govspringernature.com By labeling cellular organelles with specific fluorescent markers, the co-localization of this compound (if it possesses intrinsic fluorescence or is tagged with a fluorophore) with specific subcellular compartments like mitochondria or the endoplasmic reticulum can be determined. researchgate.netmdpi.com This information can provide clues about its potential targets and mechanism of action.
Fluorescence Resonance Energy Transfer (FRET) microscopy is a technique that can detect the close proximity of two fluorescently labeled molecules, typically within 1-10 nanometers. abcam.comnih.govcreative-biostructure.com This makes it an ideal method for studying direct protein-protein interactions or the binding of a small molecule like this compound to its protein target within a living cell. researchgate.netresearchgate.net For example, if a target protein is labeled with a donor fluorophore and the benzofuran (B130515) derivative is linked to an acceptor fluorophore, the occurrence of FRET would provide direct evidence of binding.
High-Throughput Screening Platforms for Novel Benzofuran Derivative Discovery
High-throughput screening (HTS) is a key technology in drug discovery, enabling the rapid testing of large numbers of compounds for a specific biological activity. researchgate.net HTS platforms can be used to screen libraries of benzofuran derivatives, including structural analogs of this compound, to identify compounds with improved potency or novel activities. nih.govresearchgate.net These platforms often utilize automated robotic systems to test millions of compounds in a short period. researchgate.net
For instance, a cell-based HTS assay using a luciferase reporter gene was successfully employed to identify a class of benzofuran inhibitors of the Hepatitis C Virus from a library of approximately 300,000 compounds. nih.govresearchgate.netnih.gov A similar approach could be designed to discover novel benzofuran derivatives with desired activities, such as anticancer or antimicrobial effects. routledge.com
Example of an HTS Platform for Benzofuran Derivative Screening:
| Component | Description |
| Compound Library | A diverse collection of synthetic benzofuran derivatives with variations at different positions of the scaffold. |
| Assay Plate | 384- or 1536-well microplates containing cells or biochemical reagents. |
| Liquid Handling Robotics | Automated systems for precise dispensing of compounds and reagents into the assay plates. |
| Incubators | Controlled environment for cell growth and compound treatment. |
| Plate Readers | Instruments to measure the assay signal (e.g., fluorescence, luminescence, absorbance). |
| Data Analysis Software | Software to process the large datasets generated and identify "hit" compounds. |
Current Gaps in the Academic Understanding of this compound
Despite the broad interest in benzofuran derivatives for their diverse biological activities, the specific compound this compound remains largely uncharacterized in the public scientific literature. nih.gov The primary gaps in knowledge include:
Lack of Synthesis and Characterization Data: Detailed and validated synthetic routes and comprehensive characterization of the physicochemical properties of this compound are not readily available.
No Published Biological Activity: There is a scarcity of published studies investigating the biological effects of this specific compound, including its potential therapeutic activities (e.g., anticancer, antimicrobial, anti-inflammatory). nih.govresearchgate.net
Unknown Mechanism of Action: Without biological activity data, the mechanism by which this compound might exert its effects remains entirely speculative.
No Structure-Activity Relationship (SAR) Studies: The influence of the nitro and propoxy groups at their respective positions on the benzofuran core is not understood in the context of biological activity. nih.gov SAR studies are crucial for optimizing lead compounds. researchgate.net
Limited Toxicological Information: The safety profile and potential toxicity of this compound have not been evaluated.
Prospective Research Avenues for Derivatization and Scaffold Optimization
The benzofuran scaffold is a versatile platform for medicinal chemistry, and numerous strategies exist for its derivatization and optimization. nih.govnih.govbenthamdirect.com Future research on this compound could explore these avenues to potentially enhance its biological activity and drug-like properties.
Derivatization Strategies:
Modification of the Propoxy Group: The propoxy chain could be altered in length, branching, or by introducing other functional groups (e.g., hydroxyl, amino) to explore its impact on solubility, metabolic stability, and target binding.
Substitution on the Benzene (B151609) Ring: Further substitution on the aromatic ring could be explored to modulate electronic properties and create additional interaction points with biological targets.
Variation of the Nitro Group: The nitro group could be replaced with other electron-withdrawing or electron-donating groups to probe its role in the compound's activity. It is known that the enzymatic reduction of a nitro group can lead to toxic species, which is a key aspect of the antimicrobial activity of some nitroaromatic compounds. researchgate.net
Functionalization at Other Positions: The C2 and C3 positions of the furan (B31954) ring are common sites for modification in benzofuran chemistry and could be functionalized to introduce diverse substituents. researchgate.net
Scaffold Optimization:
Scaffold Hopping: The benzofuran core could be replaced with other heterocyclic systems (e.g., benzothiophene, indole) to explore different chemical space while retaining key pharmacophoric features.
Hybrid Molecule Design: this compound could be conjugated with other known bioactive molecules to create hybrid compounds with dual or synergistic activities. For example, benzofuran-chalcone hybrids have shown promising anti-tumor activity. nih.gov
The synthesis of substituted benzofurans can be challenging, but various synthetic methodologies, including metal-catalyzed cross-coupling reactions and intramolecular cyclizations, have been developed to access a wide range of derivatives. nih.govmdpi.comresearchgate.net These methods provide a toolbox for the future derivatization and optimization of this compound.
Conclusion
Summary of Key Academic Findings on 2-Nitro-7-propoxy-1-benzofuran and its Class
Academic research into this compound specifically is limited in publicly available literature. However, a significant body of research on the broader classes of benzofurans and nitrobenzofurans provides a strong foundation for understanding its probable characteristics and potential. The synthesis of 7-alkoxy benzofurans is well-documented, typically involving the alkylation of a 7-hydroxybenzofuran precursor. Subsequent nitration, a common electrophilic aromatic substitution reaction, is a feasible method for introducing the nitro group at the 2-position, guided by the directing effects of the heterocyclic oxygen atom.
The chemical properties of this compound can be inferred from its constituent functional groups. The benzofuran (B130515) core provides a rigid, planar structure, while the propoxy group introduces lipophilicity. The nitro group is a strong electron-withdrawing group, which significantly influences the molecule's electronic properties and reactivity. Spectroscopic characterization would likely reveal distinctive signals corresponding to the aromatic, furan (B31954), and propoxy protons in NMR spectroscopy, and characteristic absorbances for the nitro group and the aromatic system in IR and UV-Vis spectroscopy.
From a biological standpoint, the class of nitrobenzofurans has demonstrated notable antimicrobial activity. Research on related compounds, such as 2-methyl-3-nitrobenzofuran and its analogs, has shown them to be bacteriostatic against a spectrum of bacteria. nih.gov This activity is often attributed to the nitro group, a feature shared by other antimicrobial agents like nitrofurazone. nih.gov Therefore, it is plausible that this compound could exhibit similar antibacterial or antifungal properties.
Broader Implications for Heterocyclic Chemistry and Biomedical Research
The study of substituted benzofurans, including derivatives like this compound, holds significant implications for both fundamental heterocyclic chemistry and applied biomedical research. Benzofurans are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. phytojournal.com They form the core of numerous natural products and synthetic drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. medcraveonline.comrsc.org
The exploration of nitro-substituted benzofurans, in particular, contributes to the ongoing search for novel antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is a pressing need for new classes of compounds that can overcome existing resistance mechanisms. The nitrobenzofuran scaffold offers a promising starting point for the design and synthesis of such agents. Further investigation into the structure-activity relationships of this class of compounds could lead to the development of potent and selective antimicrobial drugs.
From a chemical synthesis perspective, the development of efficient and regioselective methods for the functionalization of the benzofuran ring system is an area of active research. The synthesis of asymmetrically substituted benzofurans like this compound presents challenges and opportunities for the discovery of new synthetic methodologies. Advances in this area not only expand the accessible chemical space for drug discovery but also enhance our fundamental understanding of the reactivity of these important heterocyclic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
